molecular formula C19H15FN4OS B2680223 5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034229-15-5

5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2680223
CAS No.: 2034229-15-5
M. Wt: 366.41
InChI Key: BLUJIFKMOSIMDY-UHFFFAOYSA-N
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Description

This compound is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 . It has an IC50 value of 2 nM in vitro and inhibited glucose uptake by Hela-MaTu cells with an IC50 value of 3.2 nM .


Synthesis Analysis

The synthesis of such compounds often involves heterocyclic moieties like imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Molecular Structure Analysis

The molecular structure of such compounds often involves complex heterocyclic structures . For instance, imidazole, a common moiety in these compounds, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve complex organic chemistry processes . The imidazole moiety, for instance, is amphoteric in nature, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds often depend on their specific molecular structure . For instance, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Heterocyclic Synthesis and Biological Activity

Heterocyclic Compound Synthesis : The synthesis and reactivity of related benzo[b]thiophene derivatives have been studied for their potential in producing a variety of heterocyclic compounds, including pyrazoles, isoxazoles, and pyrimidines. These compounds have applications in medicinal chemistry due to their diverse biological activities (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antituberculosis Activity : Certain pyrazolopyridine and pyrazolopyrimidine derivatives, including those with fluorine substitutions, have been synthesized and evaluated for their antituberculosis activity. Such studies are crucial for developing new treatments against resistant strains of Mycobacterium tuberculosis (Ju, Hongguang, & Jiufu, 2015).

Antibacterial Properties : Pyrazolopyridine compounds have been synthesized and tested for their antibacterial properties against various bacterial strains. The inclusion of a carboxamide group has shown to enhance activity against both Gram-positive and Gram-negative bacteria (Panda, Karmakar, & Jena, 2011).

Fluorophore Development for Cellular Imaging : Research into the development of novel fluorophores for cellular imaging has included the synthesis of polyheterocycles containing spirooxindole, pyran, and thiazolopyrimidines rings. These compounds have potential applications in biological imaging and diagnostics (Gholami, Youseftabar-Miri, Askarizadeh, & Hosseinjani-Pirdehi, 2021).

Synthesis of Novel Benzamide-Based Compounds : Studies have focused on synthesizing novel benzamide-based compounds, including those with pyrazole moieties, showing remarkable activity against avian influenza viruses. This highlights the potential of such compounds in antiviral research and treatment development (Hebishy, Salama, & Elgemeie, 2020).

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific chemical structure and biological activity. As this compound is a potent inhibitor of glucose transporter GLUT1 , it could potentially have effects on glucose metabolism in cells.

Properties

IUPAC Name

5-fluoro-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4OS/c1-24-11-14(10-23-24)18-12(3-2-6-21-18)9-22-19(25)17-8-13-7-15(20)4-5-16(13)26-17/h2-8,10-11H,9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUJIFKMOSIMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC4=C(S3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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